molecular formula C13H12INO5 B12812103 (2,5-dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate

(2,5-dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate

Cat. No.: B12812103
M. Wt: 389.14 g/mol
InChI Key: MBIFPHOSYOHZCG-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate is a succinimide (NHS) ester derivative featuring a 3-iodophenoxy substituent. The NHS ester moiety is widely employed in bioconjugation chemistry due to its reactivity with primary amines, enabling covalent bonding to proteins, peptides, or other amine-containing molecules .

Properties

Molecular Formula

C13H12INO5

Molecular Weight

389.14 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate

InChI

InChI=1S/C13H12INO5/c14-9-2-1-3-10(8-9)19-7-6-13(18)20-15-11(16)4-5-12(15)17/h1-3,8H,4-7H2

InChI Key

MBIFPHOSYOHZCG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOC2=CC(=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound has been investigated for its potential as an intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that could enhance pharmacological properties.
    • Case studies have shown that derivatives of this compound exhibit significant activity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Targeted Therapy :
    • The iodophenoxy group enhances the lipophilicity and bioavailability of the compound, making it suitable for targeted drug delivery systems. Research indicates that compounds with similar structures can selectively target cancer cells while sparing healthy tissue.

Bioconjugation Techniques

  • Linker Systems :
    • The dioxopyrrolidinyl moiety serves as an effective linker in bioconjugation applications. It can be used to attach drugs to antibodies or other biomolecules, facilitating the development of antibody-drug conjugates (ADCs).
    • Studies have demonstrated improved stability and efficacy when using this compound as a linker, leading to enhanced therapeutic outcomes in preclinical models.
  • Fluorescent Probes :
    • This compound can be modified to create fluorescent probes for imaging applications in biological systems. The incorporation of iodine allows for enhanced contrast in imaging techniques such as PET scans.

Material Science Applications

  • Polymer Chemistry :
    • The compound's reactive functional groups make it a candidate for use in the synthesis of novel polymers with specific properties, such as biodegradability or enhanced mechanical strength.
    • Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical performance.
  • Nanotechnology :
    • In nanomedicine, (2,5-dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate can be utilized to functionalize nanoparticles, enhancing their targeting capabilities and therapeutic efficacy.
    • Case studies highlight successful applications in drug delivery systems where nanoparticles coated with this compound exhibited increased cellular uptake and improved therapeutic indices.

Summary Table of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryDrug development for cancer therapy
Targeted therapy through selective targeting
Bioconjugation TechniquesLinker systems for antibody-drug conjugates
Fluorescent probes for imaging
Material ScienceSynthesis of novel polymers
Functionalization of nanoparticles

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of the target molecule, altering its activity and function. The pathways involved in these processes are often related to signal transduction and metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs are compared based on substituents, molecular weight, and applications:

Compound Substituent Molecular Weight Key Properties/Applications Reference
(2,5-Dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate (Target) 3-Iodophenoxy ~379.2* Potential use in radio-labeling or targeted drug delivery due to iodine's isotopic properties. -
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate 3-Methyl-diazirine 219.2 Photoaffinity labeling agent; melting point: 76.9–78.7 °C .
2,5-Dioxopyrrolidin-1-yl 3-((2-fluorobenzyl)oxy)propanoate 2-Fluorobenzyl 295.3 98% purity; fluorinated analogs may enhance metabolic stability .
2,5-Dioxopyrrolidin-1-yl 3-(hexahydrothienoimidazol)propanoate Biotin-like thienoimidazol 500.6 Used in biotinylation; MDL: MFCD11974976 .
2,5-Dioxopyrrolidin-1-yl 3-(PEG-maleimide)propanoate PEG-maleimide linker 425.4 Heterobifunctional linker for amine-thiol conjugation .
2,5-Dioxopyrrolidin-1-yl 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoate Alkynyl-diazirine N/A Combines photo-crosslinking (diazirine) and click chemistry (alkyne) functionalities.

*Estimated based on molecular formula (C₁₃H₁₂INO₅).

Physicochemical Properties

  • Reactivity : NHS esters react rapidly with amines under physiological pH (7–9). The electron-withdrawing iodine in the target compound may slightly reduce electrophilicity compared to fluorinated analogs .
  • Solubility: PEGylated derivatives (e.g., ) show enhanced aqueous solubility, while aromatic substituents (e.g., iodophenoxy, fluorobenzyl) increase hydrophobicity.

Bioconjugation and Drug Delivery

  • NHS esters are pivotal in antibody-drug conjugates (ADCs). For example, 3-(methyldithio)propanoic MMAE, synthesized using an NHS ester, achieved 40.2% yield .
  • PEGylated analogs (e.g., ) enable controlled drug release, while iodinated derivatives may serve as radiopharmaceuticals for imaging or therapy.

Photoaffinity Labeling

Diazirine-containing analogs (e.g., ) are used in photo-crosslinking studies to map protein-ligand interactions. The target compound’s iodine substituent could similarly aid in post-labeling detection via mass spectrometry.

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate, identified by its CAS number 151173-01-2, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, biological effects, and relevant research findings.

The molecular formula of (2,5-Dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate is C13H14N2O4C_{13}H_{14}N_{2}O_{4}, with a molecular weight of approximately 266.26 g/mol. The compound features a pyrrolidine ring which contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Cytotoxicity : Some derivatives have shown significant cytotoxic effects against cancer cell lines.
  • Antineoplastic Properties : The potential for inhibiting tumor growth has been explored in several studies.

Cytotoxicity Studies

A study published in PubMed evaluated the cytotoxic effects of oxadiazole derivatives, which share structural similarities with (2,5-Dioxopyrrolidin-1-yl) 3-(3-iodophenoxy)propanoate. The results indicated that several compounds exhibited cytotoxicity towards human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The study utilized the MTT assay to measure cell viability and determined that some derivatives inhibited topoisomerase I activity, suggesting a mechanism for their antiproliferative effects .

Structure-Activity Relationship (SAR)

The exploration of structure-activity relationships (SAR) in related compounds has provided insights into how modifications can enhance biological activity. For instance, the introduction of halogen atoms, such as iodine in the phenoxy group of the compound, may enhance lipophilicity and improve interaction with biological targets .

Data Table: Summary of Biological Activities

Activity Description Reference
CytotoxicitySignificant effects on HCT-116 and HeLa cell lines.
AntineoplasticPotential for tumor growth inhibition; further studies needed to confirm.
Topoisomerase InhibitionSome derivatives showed inhibition of topoisomerase I activity.

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